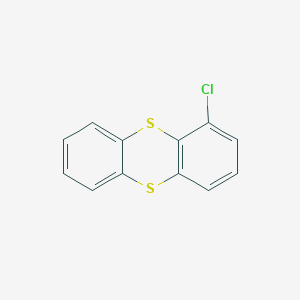

Chlorothianthrene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClS2 |

|---|---|

Molecular Weight |

250.8 g/mol |

IUPAC Name |

1-chlorothianthrene |

InChI |

InChI=1S/C12H7ClS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

InChI Key |

NTANEBWQKLWOQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chlorothianthrene and Its Analogues

Classical and Evolving Synthetic Pathways

Traditional methods for the synthesis of chlorothianthrenes have primarily relied on direct halogenation of a pre-formed thianthrene (B1682798) core or the construction of the heterocyclic system from chlorinated precursors.

Halogenation Reactions of Thianthrene Core Structures

Direct electrophilic halogenation of the thianthrene core represents a classical approach to obtaining chlorothianthrene. This method typically involves the reaction of thianthrene with a chlorinating agent. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of isomers.

Recent advancements have focused on catalytic systems to improve the efficiency and selectivity of these halogenation reactions. One notable development is the use of thianthrene itself, in combination with trifluoromethanesulfonic acid (TfOH), as a catalytic system to activate N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS). nih.govrsc.orgresearchgate.net This protocol facilitates the halogenation of a wide range of organic compounds, including aromatics. The mechanism is believed to involve the in-situ formation of a highly reactive electrophilic halogen thianthrenium species, which then acts as the halogenating agent. nih.govrsc.orgresearchgate.net While this method is broadly applicable, its specific application to the direct, selective chlorination of the thianthrene backbone itself to produce this compound requires careful optimization to control the degree and position of chlorination.

| Substrate | Halogenating Agent | Catalytic System | Product | Yield |

|---|---|---|---|---|

| Aromatic Compounds | N-halosuccinimides (NXS) | Thianthrene (TT) / Trifluoromethanesulfonic acid (TfOH) | Halogenated Aromatics | Varies with substrate |

Ring-Closure Synthesis Strategies

An alternative to direct halogenation is the synthesis of the this compound ring system from chlorinated precursors. These ring-closure strategies offer better control over the final substitution pattern. A common approach involves the reaction of substituted benzene-1,2-dithiols with electron-deficient chlorinated aromatic compounds through nucleophilic aromatic substitution (SNAr) type reactions. acs.org For the synthesis of a dithis compound, for instance, the self-condensation of a chlorinated benzene-1,2-dithiol could be envisioned, or the reaction of a chlorobenzene-1,2-dithiol with a suitably activated dichlorobenzene derivative.

Another classical method involves the reaction of sulfur monochloride or dichloride with chlorinated aromatic compounds, though this can often lead to complex product mixtures. The precise conditions, including catalysts and temperature, are critical for directing the reaction towards the desired chlorinated thianthrene product.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry has moved towards methods that offer greater precision, efficiency, and sustainability. For this compound synthesis, this has translated into the development of C-H functionalization, photochemical, and electrochemical methods.

Regioselective C-H Functionalization via Thianthrenation

A groundbreaking modern approach to the synthesis of functionalized arenes, including chloroarenes, involves a process known as thianthrenation. This method utilizes thianthrene S-oxide to react with an aromatic compound, forming an aryl thianthrenium salt. This salt then serves as a versatile intermediate for a variety of subsequent functionalization reactions.

This strategy has been successfully applied to C-H halogenation. The reaction of an aromatic compound with thianthrene can generate thianthrenium salt intermediates, which can then produce a reactive aryl radical capable of achieving high positional selectivity in C-H halogenation, often through a photo-catalysis pathway. nih.gov This late-stage functionalization is particularly powerful as it does not require pre-installed directing groups or specific substitution patterns on the substrate. nih.gov More recently, a nickel(I)-catalyzed reductive coupling process has been developed for the halogenation of aryl thianthrenium salts, allowing for the synthesis of a variety of halogenated arenes from a single intermediate. nih.gov

| Step | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|

| 1. Thianthrenation | Arene + Thianthrene S-oxide | Aryl thianthrenium salt | High regioselectivity |

| 2. Halogenation | Aryl thianthrenium salt + Halogen source | Aryl halide (e.g., Aryl chloride) | Late-stage functionalization |

Photochemical Synthesis Routes

Photochemical methods offer a sustainable and often highly selective means of forming chemical bonds. In the context of this compound synthesis, photochemical pathways can be involved in the halogenation of thianthrenium salt intermediates, as mentioned in the previous section. nih.gov The use of light can enable the generation of radical species under mild conditions, leading to selective C-H functionalization.

While direct photochemical synthesis of the this compound ring system is less commonly reported, the principles of photochemistry are being increasingly applied to key bond-forming and functionalization steps in multi-step syntheses. The ability of light to promote specific electronic transitions can provide access to reactive intermediates that are difficult to generate through thermal methods, potentially enabling novel ring-closure or halogenation strategies.

Electrochemical Synthesis Protocols

Electrochemistry provides another green and powerful tool for organic synthesis, allowing for redox reactions to be carried out without the need for stoichiometric chemical oxidants or reductants. The electrochemical oxidation of thianthrene and its derivatives has been studied, revealing that the thianthrene core can undergo reversible one-electron oxidations to form stable cation radicals. researchgate.net

While specific electrochemical protocols for the direct synthesis of this compound are not extensively documented, the principles of electrosynthesis can be applied. For instance, the anodic oxidation of thianthrene in the presence of a chloride source could potentially lead to electrophilic chlorination. The reaction conditions, such as the electrode material, solvent, supporting electrolyte, and applied potential, would be critical parameters to control the selectivity and efficiency of such a transformation. The reaction of thianthrene cation radicals with other molecules has been explored, suggesting that electrochemically generated intermediates could be trapped with chlorine-containing species. nih.gov

Mechanochemical Synthesis under Ball Milling Conditions

Mechanochemical synthesis, particularly utilizing ball milling, has emerged as a sustainable and efficient alternative to traditional solution-phase reactions for the synthesis of various organic compounds, including this compound and its analogues. beilstein-journals.org This solvent-free approach offers several advantages, such as reduced environmental impact, simplified experimental procedures, and often shorter reaction times. beilstein-journals.org The high-energy impacts during ball milling can induce unique chemical reactivity by creating defects in crystal structures and increasing the active surface area of reactants, leading to high-yield formation of the desired products. nih.gov

A notable application of this technique is the direct C-H thianthrenation to form organothianthrenium salts under ball milling conditions. researchgate.net This method avoids the need for bulk solvents and can overcome solubility limitations often encountered with reagents and products in traditional synthesis. nih.govresearchgate.net The mechanical forces generated can drive reactions that are otherwise considered "impossible" in solution, opening new synthetic pathways. nih.gov For instance, the synthesis of 2′-hydroxychalcones, which share some structural motifs with potential precursors to this compound analogues, has been successfully optimized under ball milling conditions, achieving high yields in significantly reduced reaction times compared to solution-based methods. nih.gov

The operational parameters in ball milling, such as the choice of catalyst, the ratio of reagents, reaction time, and the use of additives, are crucial for optimizing the reaction yield and selectivity. nih.gov For example, in the synthesis of certain chalcones, operating in the presence of a specific catalyst and stoichiometry for two grinding cycles of 30 minutes resulted in a 96% yield. nih.gov This level of control and efficiency highlights the potential of mechanochemistry for the synthesis of complex organic molecules like this compound.

Retrosynthetic Analysis and Strategic Planning for this compound Derivatives

Retrosynthetic analysis is a powerful problem-solving technique for designing the synthesis of complex organic molecules like this compound and its derivatives. princeton.edu This approach involves conceptually breaking down the target molecule into simpler, commercially available starting materials through a series of disconnections and functional group interconversions (FGIs). lkouniv.ac.in

The core of retrosynthetic analysis lies in the strategic disconnection of chemical bonds to generate synthons, which are idealized fragments, usually ions, that represent the reactive species in the forward synthesis. lkouniv.ac.inox.ac.uk For a molecule like this compound, key disconnections would likely target the carbon-sulfur bonds of the thianthrene core. The choice of disconnection is guided by the aim of simplifying the target molecule's structure as much as possible in each step. princeton.edu

The process begins by identifying the functional groups in the target molecule and considering the reactions that could form them. For this compound, the chloro- and thianthrene moieties are the primary functional groups. A logical disconnection would break the C-S bonds, leading to synthons that could be, for example, a dichlorobenzene derivative and a sulfur-containing synthon. These idealized synthons are then translated into real-world synthetic equivalents, which are the actual reagents used in the synthesis. lkouniv.ac.in The selection of disconnection strategies is crucial and should lead to stable and recognizable synthons. scitepress.org

Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, involving the conversion of one functional group into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. deanfrancispress.comimperial.ac.uk This strategy is employed when a direct disconnection is not feasible or does not lead to readily available starting materials. lkouniv.ac.in

In the context of this compound synthesis, FGI could be used to introduce or modify functional groups on the aromatic rings to control regioselectivity during the formation of the thianthrene core. For instance, a nitro group could be introduced and later reduced to an amino group, which could then be diazotized and substituted to introduce the chloro group at a specific position. FGI is a versatile tool that allows for the manipulation of the electronic and steric properties of intermediates to achieve the desired target molecule. imperial.ac.uk The process of FGI can involve a wide range of reactions, including oxidation, reduction, and substitution. scribd.com

While this compound itself is an achiral molecule, the synthesis of its substituted analogues may involve the creation of stereocenters. In such cases, stereochemical control becomes a paramount consideration in the synthetic planning. The principles of stereochemistry must be applied to control the spatial arrangement of atoms in the molecule.

For multi-step syntheses leading to this compound derivatives with multiple stereocenters, achieving high diastereoselectivity is crucial. This involves selecting reagents and reaction conditions that favor the formation of one diastereomer over others. For example, in reactions involving the formation of new chiral centers, the use of chiral auxiliaries, catalysts, or substrates can influence the stereochemical outcome. The relative stereochemistry of adjacent stereocenters can often be controlled by taking advantage of steric hindrance or chelation effects. Careful planning of the synthetic route, considering the stereochemical implications of each step, is essential to obtain the desired diastereomer in high purity.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be designed to be more environmentally benign by adhering to the principles of green chemistry. rroij.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. buecher.de A high atom economy indicates that most of the atoms from the starting materials are found in the final product, minimizing the generation of waste. jetir.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Table 1: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | Description | Typical Atom Economy |

| Addition | Reactants combine to form a single product. | 100% |

| Rearrangement | A molecule's structure is rearranged. | 100% |

| Substitution | Part of one molecule is replaced by another. | < 100% |

| Elimination | A small molecule is removed from a larger one. | < 100% |

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by taking into account the yield, stoichiometry of reactants, and atom economy. tamu.edu RME is calculated as the mass of the desired product divided by the total mass of all reactants used in the reaction. greenchemistry-toolkit.org

Table 2: Factors Affecting Reaction Mass Efficiency

| Factor | Impact on RME |

| Reaction Yield | Higher yield increases RME. |

| Stoichiometry | Using excess reagents decreases RME. |

| Atom Economy | Higher atom economy increases RME. |

| Solvents & Catalysts | Included in some RME calculations, their use reduces RME. |

By evaluating the atom economy and RME of different potential synthetic routes to this compound, chemists can select the most sustainable and efficient pathway. For example, a route that utilizes catalytic reagents is generally superior to one that uses stoichiometric reagents, as catalysts are used in smaller amounts and can often be recycled. yale.edu The use of solvent-free methods, such as the mechanochemical synthesis described earlier, can significantly improve the RME by eliminating the mass of the solvent from the calculation. beilstein-journals.orgnih.gov

Utilization of Safer Solvents and Reaction Media

Traditional syntheses of thianthrene derivatives often employ conventional organic solvents that are associated with environmental and health hazards. The shift towards greener alternatives is a critical aspect of modern synthetic chemistry. Research into safer, bio-derived solvents has identified promising candidates that can replace hazardous solvents in a variety of organic transformations, including those applicable to the synthesis of this compound and its analogues.

Two such solvents, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as viable alternatives to solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). nih.govresearchgate.netnih.govresearchgate.net 2-MeTHF is a biomass-derived solvent that exhibits a favorable safety profile and reduced miscibility with water, which can simplify work-up procedures and reduce aqueous waste streams. nih.govresearchgate.netmdpi.com Its higher boiling point compared to THF allows for a broader range of reaction temperatures. nih.gov CPME is another eco-friendly solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, making it suitable for a wide array of chemical reactions. nih.gov

The application of these solvents in reactions involving organometallic reagents and transition-metal catalysis, which are relevant to the synthesis of substituted thianthrenes, has been demonstrated to be effective. nih.govresearchgate.net For instance, 2-MeTHF has been successfully used in Pd-catalyzed Suzuki-type reactions, showcasing its compatibility with catalytic systems often employed for creating carbon-carbon bonds in aromatic compounds. nih.gov

Table 1: Comparison of Greener Solvents with Conventional Solvents

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

|---|---|---|---|---|

| Source | Renewable (Biomass-derived) nih.govmdpi.com | Petrochemical (high atom economy) nih.gov | Petrochemical | Petrochemical |

| Boiling Point (°C) | ~80 nih.gov | 106 nih.gov | 66 | 40 |

| Water Solubility | Low nih.govresearchgate.net | Low nih.gov | Miscible | Low |

| Peroxide Formation | Lower than THF | Low nih.gov | High | N/A |

| Toxicity Profile | Favorable nih.gov | Favorable nih.gov | Moderate | High (Carcinogen) |

Catalytic Strategies for Waste Minimization

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste generation compared to stoichiometric methods. rowan.edu In the synthesis of this compound and its analogues, catalytic approaches can significantly diminish the environmental footprint by minimizing byproducts and enabling milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of substituted thianthrenes. rsc.org These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the thianthrene core. For example, the lithiation of thianthrene followed by palladium-catalyzed coupling with aryl halides provides a route to various substituted derivatives. rsc.org Such catalytic cycles often operate with high turnover numbers, meaning a small amount of catalyst can generate a large quantity of product, thereby reducing metallic waste.

Recent advancements in catalysis also focus on the recyclability of the catalyst. While not yet specifically demonstrated for this compound synthesis, the development of catalysts from waste materials is a growing field that aligns with the principles of a circular economy and waste minimization. rowan.edu

Table 2: Principles of Catalytic Waste Minimization in Synthesis

| Principle | Application in this compound Analogue Synthesis | Potential Impact |

|---|---|---|

| High Atom Economy | Catalytic cross-coupling reactions maximize the incorporation of reactant atoms into the final product. nih.gov | Reduces the formation of stoichiometric byproducts. |

| Catalytic vs. Stoichiometric Reagents | Use of catalytic amounts of palladium or copper instead of stoichiometric reagents. rsc.orgcell.com | Drastically reduces metallic waste and cost. |

| Milder Reaction Conditions | Catalysts can enable reactions to proceed at lower temperatures and pressures. | Reduces energy consumption and potential for side reactions. |

| Increased Selectivity | Catalysts can provide high regio- and chemoselectivity in the functionalization of the thianthrene core. rsc.org | Minimizes the formation of isomeric impurities and simplifies purification. |

| Telescoping Reactions | In-situ generation of intermediates avoids isolation steps. cell.comnih.gov | Reduces solvent usage for workup and purification, and minimizes product loss. |

Elucidation of Reaction Mechanisms and Reactivity of Chlorothianthrene Systems

Mechanistic Investigations of Thianthrenium Salt Reactivity

Thianthrenium salts, which feature a positively charged sulfur atom, are key intermediates in the functionalization chemistry of thianthrene (B1682798) systems. rsc.org Their reactivity is complex, involving pathways such as single-electron transfer (SET) and the chemistry of cation radicals. The specific counter-ion and substitution pattern on the thianthrene ring, such as a chloro group, can modulate this reactivity. For instance, early work noted that thianthrene perchlorate (B79767) salts could be explosive, which led to the development of more stable alternatives like tetrafluoroborate (B81430) salts. rsc.org

A predominant mechanistic pathway for the reaction of thianthrenium salts involves single-electron transfer (SET). rsc.orgnih.gov Aryl and alkyl thianthrenium salts can form electron donor-acceptor (EDA) complexes with suitable electron donors, such as amines or thiolate anions. rsc.orgnih.gov Photoexcitation or thermal activation of this EDA complex can trigger an intramolecular SET event. rsc.orgresearchgate.net This process generates a radical species from the donor and reduces the thianthrenium salt to neutral thianthrene and a radical cation. rsc.orgnih.gov

For example, in a photoinduced C-H thioetherification, an EDA complex forms between an aryl thianthrenium salt and an in situ generated aryl thiolate anion. rsc.orgnih.gov Irradiation of this complex initiates an SRN1 (unimolecular nucleophilic substitution) radical chain reaction. The transfer of an electron from the thiolate to the thianthrenium salt generates an aryl radical and thianthrene. nih.gov This aryl radical can then participate in a chain reaction, ultimately leading to the desired thioether product. nih.gov Similarly, SET processes are proposed in the generation of alkyl radicals from alkyl thianthrenium salts for C-B and C-C bond formation. researchgate.net Mechanistic studies, including cyclic voltammetry and radical trapping experiments, support the occurrence of these SET pathways. nih.govresearchgate.net

The thianthrene cation radical (Th•⁺) is a pivotal intermediate in the chemistry of these systems. acs.orgtdl.org It can be generated through the oxidation of neutral thianthrene or as a product of SET reactions involving thianthrenium salts. rsc.orgacs.org This species is both a radical and a cation, allowing it to participate in a variety of reactions. utexas.eduprinceton.edu For instance, in the reaction of thianthrene monoxide with hydrochloric acid, the thianthrene cation radical is formed alongside thianthrene and 2-chlorothianthrene (B3054705). researchgate.net

The cation radical can act as an oxidant or engage in electrophilic reactions. acs.orgtdl.org In some cases, it is proposed that the reactive species is actually the thianthrene dication (Th²⁺), formed via disproportionation of the cation radical. acs.orgtdl.org The reactivity of the cation radical can be influenced by the counter-ion; for example, reactions with chloride ions can lead to the formation of 2-chlorothianthrene, though the mechanism has been a subject of investigation. tdl.orgtdl.org The cation radical can also be reduced back to neutral thianthrene, a common step that completes many catalytic cycles. nih.gov

Electrophilic Aromatic Substitution Dynamics

A key reaction for forming aryl-thianthrene bonds is C–H thianthrenation, which proceeds via an electrophilic aromatic substitution (SEAr) mechanism. acs.orgescholarship.org In this process, an activated thianthrene species, such as O-trifluoroacetylthianthrene S-oxide (TT⁺-TFA) or the thianthrene dication (TT²⁺), acts as the electrophile. acs.orgescholarship.org This electrophile attacks an arene to form a resonance-stabilized carbocation known as a Wheland intermediate (or σ-complex). acs.orgescholarship.org Subsequent deprotonation, which is often the rate-limiting step, restores aromaticity and yields the aryl thianthrenium salt. acs.orgmpg.de

The reaction exhibits a significant Hammett ρ value of -11, indicating substantial positive charge development in the transition state, consistent with an SEAr mechanism. acs.orgescholarship.org The presence of a chlorine atom on the reacting arene would act as a deactivating, ortho-, para-directing group, influencing the position of thianthrenation. Conversely, if a chlorothianthrene derivative is used to generate the electrophile, the chloro-substituent on the thianthrene backbone would modulate the electrophilicity of the attacking species. This reaction is noted for its exceptionally high regioselectivity, particularly for the para position in many substituted arenes. acs.orgescholarship.org

Radical Reaction Pathways in Functionalization

Thianthrenium salts are effective precursors for generating a variety of radical species for subsequent functionalization reactions. rsc.org The C–S bond in aryl or alkyl thianthrenium salts can be cleaved under photoredox or thermal conditions to produce aryl or alkyl radicals, respectively, along with the thianthrene cation radical. rsc.org

Several examples illustrate this pathway:

Aryl Radical Generation : UV-light irradiation of aryl thianthrenium salts can induce homolytic cleavage of the C–S bond, forming an aryl radical and a thianthrene radical cation. rsc.org This method has been used for the (hetero)arylation of arenes and the hydroarylation of enamides. rsc.org

Trifluoromethyl Radical Generation : Trifluoromethyl thianthrenium salts serve as a source of the CF₃ radical upon light-induced homolysis, which can then be used in trifluoromethylation reactions. rsc.org

Three-Component Reactions : Aryl radicals generated from thianthrenium salts can add to alkenes, creating a new carbon-centered radical. This intermediate can then be trapped by another species, such as an amino acid derivative, in a radical-radical coupling event to assemble complex molecules. nih.govacs.org

Mechanistic studies involving radical trapping agents like TEMPO confirm the presence of radical intermediates in these transformations. nih.govnih.gov These radical pathways are highly valuable for their ability to forge C-C and C-X bonds under mild conditions. rsc.orgnih.gov

Oxidative and Reductive Transformation Mechanisms

The chemistry of this compound systems is fundamentally linked to oxidative and reductive processes.

Oxidative transformations primarily involve the oxidation of the neutral thianthrene scaffold. Thianthrene can be oxidized to its radical cation (Th•⁺) and further to the dication (Th²⁺). acs.orgescholarship.org These oxidations can be achieved electrochemically or with chemical oxidants. tdl.orgwustl.edu The resulting cationic species are powerful electrophiles that drive reactions like the C-H thianthrenation discussed previously. acs.org The thianthrene system can also mediate the oxidation of other substrates. For example, the thianthrene cation radical can oxidize other molecules via single-electron transfer. rsc.org

Reductive transformations typically involve the reduction of the thianthrenium salt back to neutral thianthrene. nih.gov This step is often the final stage in catalytic cycles where the thianthrene moiety acts as a functionalization handle or "linchpin" that is ultimately removed. rsc.orgmpg.de For instance, in cross-coupling reactions, after the aryl group from the thianthrenium salt is transferred, the thianthrene cation is reduced, allowing the thianthrene to be recovered. rsc.org The reduction of C–Cl bonds on a this compound molecule is also a possible transformation, although some protocols have been specifically designed to tolerate C-halogen bonds, allowing for orthogonal reactivity. nih.govnih.gov The reaction of thianthrene monoxide with concentrated HCl to yield 2-chlorothianthrene is considered a reductive chlorination, where the sulfoxide (B87167) is deoxygenated. researchgate.net

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The application of this compound and related thianthrenium systems in synthesis is underpinned by high levels of selectivity. rsc.orgnumberanalytics.comdurgapurgovtcollege.ac.in

Chemoselectivity refers to the preferential reaction of one functional group over others. numberanalytics.comias.ac.in Reactions involving thianthrenium salts have been shown to tolerate a wide array of sensitive functional groups, including free boronic acids, carboxylic acids, and halogens. rsc.orgnih.gov This high degree of chemoselectivity is crucial for late-stage functionalization of complex molecules, where selective modification of a specific site is required without affecting other parts of the molecule. nih.govmpg.de

Regioselectivity is the preference for bond formation at one position over another. mpg.dempg.de A hallmark of C–H thianthrenation is its exceptional para-selectivity for a wide range of monosubstituted arenes, far exceeding that of typical electrophilic aromatic substitution reactions like halogenation or nitration. acs.orgescholarship.org This high selectivity is attributed to a reversible interconversion of Wheland intermediates before an irreversible deprotonation step, allowing the thermodynamically most stable para-adduct to be formed preferentially. acs.orgescholarship.org In reactions of substituted thianthrenes, such as the reductive chlorination of thianthrene 5-oxide which yields 2-chlorothianthrene, the position of the substituent is precisely controlled. researchgate.net

Stereoselectivity is demonstrated in the functionalization of alkenes. nih.govnih.gov The reaction of alkenylthianthrenium salts with a base and a nucleophile can furnish allylic functionalized products with high Z-selectivity. nih.govchemrxiv.org Detailed mechanistic studies, including kinetic analysis and deuterium (B1214612) labeling, have shown that this reaction proceeds through a rate- and stereodetermining allylic deprotonation of the alkenylthianthrenium species to form a Z-allylic ylide. nih.govnih.gov This Z-configured ylide is then protonated to form a Z-allylic thianthrenium electrophile, which undergoes regioselective substitution by the nucleophile, thereby transferring the Z-geometry to the final product. nih.govnih.gov

Table 1: Regioselectivity in C-H Thianthrenation of Monosubstituted Arenes This table summarizes the observed high para-selectivity in the thianthrenation of various arenes, a key feature of this electrophilic aromatic substitution reaction.

| Substrate | Product Isomer Ratio (para:meta:ortho) | Reference |

| Toluene | >100:1:1 | acs.org |

| Ethylbenzene | >200:1 (para vs. ortho+meta) | acs.org |

| Anisole | Single constitutional isomer observed | rsc.orgmpg.de |

| Thiophene (B33073) | Functionalization occurs effectively | mpg.dempg.de |

| Dichlorobenzene | Reaction fails (arene too electron-poor) | mpg.dempg.de |

Advanced Spectroscopic and Crystallographic Characterization of Chlorothianthrene

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of chlorothianthrene. Each technique probes different aspects of the molecule's quantum mechanical states, from nuclear spin to electronic and vibrational transitions, collectively providing a comprehensive chemical portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. nih.govresearchgate.net For this compound, ¹H and ¹³C NMR spectra offer definitive information about the arrangement and electronic environment of atoms.

In ¹H NMR spectroscopy, the protons on the thianthrene (B1682798) skeleton are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the position of the chlorine substituent. Protons ortho and para to the chlorine atom experience a downfield shift due to the halogen's electron-withdrawing inductive effect, while a slight upfield shift can sometimes be observed for the meta position due to resonance effects.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. Aromatic carbons in thianthrene derivatives typically resonate between 120 and 140 ppm. rsc.org The carbon atom directly bonded to the chlorine (C-Cl) is expected to show a significant downfield shift, appearing in the 130-135 ppm range. Carbons in the ortho and para positions are also deshielded, whereas the meta carbons are less affected. Quaternary carbons involved in C-S bonds show distinct chemical shifts characteristic of the thianthrene core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chlorothianthrene (B3054705)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 128.5 |

| C2 | - | 133.0 |

| C3 | - | 129.0 |

| C4 | - | 128.0 |

| C4a | - | 135.0 |

| H1 | 7.50 | - |

| H3 | 7.40 | - |

| H4 | 7.60 | - |

Note: Values are estimates based on data from substituted aromatic compounds and thianthrene derivatives. rsc.orgnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. researchgate.netscience-softcon.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.gov

The vibrational spectrum of this compound is dominated by the modes of the thianthrene backbone, with specific contributions from the chloro-substituent. mdpi.com Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands between 1600 and 1450 cm⁻¹ are characteristic of the phenyl rings.

C-S Stretching: Modes involving the carbon-sulfur bonds are found in the 800-600 cm⁻¹ range. mdpi.com The specific C-S stretching modes for thianthrene have been assigned to the ~500-400 cm⁻¹ range. mdpi.com

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch is expected to appear in the 1100-800 cm⁻¹ region, though its exact position can vary.

Out-of-Plane C-H Bending: These vibrations, appearing below 900 cm⁻¹, are often diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the molecule, including the S-S and C-S bonds, which may be weak in the IR spectrum. hnue.edu.vn

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-Cl Stretch | 1100 - 800 | IR |

| C-S Stretch | 800 - 600 | IR, Raman |

| C-S-C Bend | 300 - 200 | Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. up.ac.za Aromatic systems like this compound exhibit characteristic absorption bands in the UV region. The parent thianthrene molecule shows intense absorption bands associated with π → π transitions of the aromatic system. researchgate.net

The introduction of a chlorine atom, an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted thianthrene. This is due to the interaction of the chlorine's lone pair electrons with the π-system of the aromatic rings. The spectrum would likely retain the characteristic shape of the thianthrene chromophore.

While specific fluorescence data for this compound is not widely reported, the parent thianthrene is known for its high triplet state formation yield and pronounced phosphorescence rather than fluorescence. mdpi.comresearchgate.net This property is related to the heavy sulfur atoms which facilitate intersystem crossing from the excited singlet state to the triplet state. It is anticipated that this compound would exhibit similar photophysical behavior. libretexts.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~255 - 265 | Primary aromatic band (Benzenoid) |

| π → π | ~290 - 310 | Secondary aromatic band |

Note: Wavelengths are estimated based on data for thianthrene and other chloro-aromatic compounds.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the this compound molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a pair of peaks: [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. nih.goveag.com This signature is definitive proof of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic sulfur compounds include the loss of sulfur atoms or cleavage of the C-S bonds. For this compound, characteristic fragments would include the loss of a chlorine radical ([M-Cl]⁺) and potentially the loss of an S or SH group.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z (for ³⁵Cl) | Key Feature |

|---|---|---|---|

| [C₁₂H₇ClS₂]⁺˙ | Molecular Ion (M⁺˙) | 250 | [M+2] peak at m/z 252 with ~33% intensity |

| [C₁₂H₇S₂]⁺ | Loss of Cl | 215 | - |

| [C₁₂H₇ClS]⁺˙ | Loss of S | 218 | Isotopic pattern for one Cl atom |

| [C₆H₄S]⁺˙ | Thiophenolate-type fragment | 108 | - |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. azom.com By irradiating the sample with X-rays, core electrons are ejected, and their binding energies are measured. These binding energies are characteristic of each element and are sensitive to the local chemical environment. harvard.edu

For this compound, XPS would confirm the presence of Carbon (C), Sulfur (S), and Chlorine (Cl). High-resolution spectra of the C 1s, S 2p, and Cl 2p regions would provide detailed chemical state information.

C 1s Spectrum: This region can be deconvoluted into several peaks corresponding to different carbon environments: C-C/C-H bonds (~284.8 eV), C-S bonds (~285.5 eV), and C-Cl bonds (~286.6 eV).

S 2p Spectrum: The binding energy for sulfide (C-S-C) linkages typically appears around 164.0 eV. The spectrum will show a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling.

Cl 2p Spectrum: The binding energy for chlorine in a C-Cl bond in an aromatic system is expected around 200-201 eV, also appearing as a spin-orbit doublet (2p₃/₂ and 2p₁/₂).

Table 5: Predicted XPS Core Level Binding Energies (eV) for this compound

| Core Level | Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | 284.8 |

| C 1s | C-S | ~285.5 |

| C 1s | C-Cl | ~286.6 |

| S 2p₃/₂ | Thioether (C-S-C) | ~164.0 |

| Cl 2p₃/₂ | Covalent (C-Cl) | ~200.6 |

Note: Binding energies are referenced to adventitious carbon at 284.8 eV.

Crystallographic Structural Elucidation

The key structural parameter for thianthrene and its derivatives is the dihedral angle between the planes of the two aromatic rings. In solid-state thianthrene, this angle is approximately 128°. mdpi.comresearchgate.net Substitution on the rings can slightly alter this angle. For example, in the closely related 2,7-dithis compound, the dihedral angle is determined to be 132.55°. researchgate.net It is expected that a monosubstituted this compound would adopt a very similar folded conformation with a dihedral angle in the range of 128-133°.

The crystal packing is influenced by weak intermolecular interactions, and in the case of this compound, potential C-H···Cl or C-H···S hydrogen bonds could play a role in stabilizing the crystal lattice.

Table 6: Representative Crystallographic Data for a Chlorinated Thianthrene Derivative (2,7-Dithis compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₆Cl₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 132.55° |

| Average C-S Bond Length | ~1.76 Å |

| Average C-S-C Bond Angle | ~98° |

Source: Data for 2,7-Dithis compound. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute configuration and detailed conformational parameters of crystalline solids. For thianthrene derivatives, this technique reveals the characteristic non-planar, butterfly-like conformation of the thianthrene core.

In a study on 2,7-dithis compound, a closely related derivative, single-crystal X-ray diffraction analysis provided precise structural data. The analysis revealed a dihedral angle of 132.55 (4)° between the two benzene (B151609) rings of the thianthrene moiety. iucr.org This value is a critical parameter for defining the molecule's three-dimensional shape and is consistent with the folded conformation observed in other substituted thianthrenes as well as the parent thianthrene molecule. iucr.org The determination of such parameters is crucial for understanding intermolecular interactions and packing in the crystal lattice.

Table 1: Crystallographic Data for 2,7-Dithis compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₆Cl₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.431(1) |

| b (Å) | 8.8919(9) |

| c (Å) | 9.720(2) |

| α (°) | 90 |

| β (°) | 106.07(2) |

| γ (°) | 90 |

| Volume (ų) | 693.4(2) |

| Z | 4 |

Note: Data extracted from a study on 2,7-dithis compound, a derivative of this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

A typical PXRD experiment involves irradiating a finely powdered sample with monochromatic X-rays and detecting the diffracted beams at various angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase. For a this compound sample, PXRD would be employed to:

Confirm Crystalline Nature: The presence of sharp peaks in the diffractogram would confirm the crystalline nature of the material.

Identify the Crystalline Phase: The peak positions and relative intensities can be compared to reference patterns in crystallographic databases to identify the specific crystalline form.

Determine Lattice Parameters: The diffraction peak positions can be used to calculate the unit cell parameters of the crystal lattice.

Assess Purity: The absence of peaks corresponding to impurities would indicate a high phase purity of the this compound sample.

For instance, in the characterization of a novel covalent organic framework incorporating thianthrene units, PXRD was instrumental in confirming the crystallinity of the material. ucl.ac.uk

Advanced Microscopy for Morphological and Compositional Characterization

Advanced microscopy techniques are indispensable for visualizing the morphology, topography, and elemental composition of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers unparalleled resolution for imaging the internal structure of materials. For the analysis of this compound, TEM could provide insights into:

Nanoparticle Morphology: If prepared in nanoparticulate form, TEM can reveal the size, shape, and size distribution of the this compound nanoparticles.

Crystalline Defects: High-resolution TEM (HRTEM) can be used to visualize the crystal lattice and identify any defects or dislocations within the crystalline structure.

Elemental Composition: When coupled with energy-dispersive X-ray spectroscopy (EDS), TEM can provide elemental maps, confirming the presence and distribution of chlorine and sulfur within the sample.

While specific TEM images of this compound are not available, studies on related sulfur-containing materials demonstrate the utility of this technique for detailed structural and compositional analysis. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of bulk materials. For a crystalline sample of this compound, SEM analysis would reveal:

Surface Features: The presence of any steps, kinks, or other growth features on the crystal surfaces.

Particle Size and Distribution: For a powdered sample, SEM can be used to determine the size and distribution of the crystalline particles.

For example, in the study of a thianthrene-based covalent organic framework, SEM images were used to characterize the material's morphology. ucl.ac.uk

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. In the context of this compound, AFM could be used to:

Visualize Surface Topography: To obtain detailed images of the crystal surfaces at the nanometer scale, revealing features such as terraces, steps, and growth spirals.

Probe Mechanical Properties: In addition to imaging, AFM can be operated in various modes to probe local mechanical properties such as elasticity and adhesion.

Studies on related organic molecules, such as dibenzo[a,h]thianthrene, have demonstrated the power of AFM in resolving the configuration of individual molecules on a surface. ruben-group.de

Theoretical and Computational Chemistry of Chlorothianthrene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for describing the electronic structure of molecules. These calculations can provide insights into properties such as molecular geometry, energy levels, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system through its electron density. DFT calculations are computationally less demanding than some other ab initio methods, making them suitable for larger molecules. They are frequently employed to determine optimized molecular geometries, calculate electronic energies, and predict spectroscopic properties. DFT can also be used to study reaction mechanisms and predict reactivity by analyzing properties like frontier molecular orbitals, atomic charges, and reaction energies. The accuracy of DFT calculations depends significantly on the chosen functional and basis set youtube.comnih.gov. Studies on related chlorinated compounds and sulfur-containing heterocycles often utilize DFT to investigate their electronic structure and reactivity pan.plrsc.orgaps.org.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are derived directly from the fundamental principles of quantum mechanics without including experimental data. These methods aim for high accuracy by solving the electronic Schrödinger equation. While computationally more expensive than DFT, ab initio methods can provide highly reliable results for molecular properties, especially for smaller systems or when high accuracy is critical ims.ac.jpupenn.edunih.govwikipedia.org. They are valuable for benchmarking less computationally intensive methods like DFT and for obtaining detailed information about electron correlation effects. Ab initio calculations can be used to accurately determine molecular geometries, vibrational frequencies, and reaction energetics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. These methods provide insights into the flexibility of molecules, their preferred conformations, and the pathways they take during chemical reactions.

Conformational Landscape Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds libretexts.orgyoutube.com. The conformational landscape of a molecule is the potential energy surface as a function of its dihedral angles. Analyzing this landscape helps identify stable conformers and the energy barriers between them. For a molecule like Chlorothianthrene, with its flexible heterocyclic ring system, understanding the preferred conformations is crucial as they can influence its physical properties and reactivity. Computational methods, including molecular mechanics and molecular dynamics simulations, can be used to explore the conformational space and determine the relative stabilities of different conformers.

Reaction Pathway Simulations and Transition State Analysis

Simulating reaction pathways involves computationally tracing the transformation of reactants into products. This often requires identifying the transition state, which is the highest energy point along the minimum energy pathway connecting reactants and products github.ioucsb.eduarxiv.orgmit.edugithub.io. Transition states are fleeting and cannot be observed experimentally, making computational methods essential for their characterization. Techniques such as the找出 (synchronous transit-guided quasi-Newton) method and potential energy surface scanning are used to locate transition states ucsb.edu. Once a transition state is found, its structure and energy can be used to calculate the activation energy of the reaction, providing insights into reaction rates and mechanisms mit.edu. Molecular dynamics simulations can also be used to study reaction dynamics and extract reaction networks rsc.orgarxiv.org. For this compound, such simulations could help elucidate the mechanisms of its formation or reactions it undergoes.

Structure-Reactivity and Structure-Property Correlation Studies

Structure-reactivity and structure-property relationship studies aim to establish correlations between the molecular structure of a compound and its chemical reactivity or physical properties wisdomlib.orgpatonlab.comchemedx.orgnih.govrsc.orgchemrxiv.orgrsc.orgnih.govnih.govexponent.com. By analyzing how variations in structure (e.g., the position of the chlorine atom in this compound) affect properties or reactivity, researchers can develop predictive models and gain a deeper understanding of the underlying principles governing chemical behavior. Computational chemistry plays a vital role in these studies by providing theoretical descriptors derived from electronic structure calculations and molecular simulations. These descriptors can then be correlated with experimental data to build quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) models nih.govepa.gov. For this compound, computational studies could explore how the position of the chlorine atom influences its electronic structure, leading to differences in reactivity towards various reagents or affecting its physical properties like melting point or solubility.

Supramolecular Chemistry Involving Chlorothianthrene and Its Derivatives

Exploration of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions play a crucial role in the construction and stabilization of supramolecular assemblies. These interactions, weaker than covalent bonds, include pi-pi stacking, hydrogen bonding, halogen bonding, and van der Waals forces. The presence of the rigid, aromatic thianthrene (B1682798) system, along with chlorine substituents, influences the nature and strength of these interactions in chlorinated thianthrene derivatives.

Pi-Pi Stacking and Aromatic Interactions

Pi-pi stacking interactions occur between aromatic rings and are significant in the self-assembly of many pi-conjugated systems. The thianthrene core, consisting of two fused benzene (B151609) rings linked by two sulfur atoms, possesses an extended pi system. However, the inherent bent or butterfly conformation of the thianthrene molecule, with a dihedral angle between the planes of the two benzene rings typically around 128-142° in the neutral state, can limit effective pi-pi overlap in simple face-to-face arrangements observed in planar aromatic systems like anthracene (B1667546) nih.gov. Studies on thianthrene-based luminophores with halogen atoms indicate an absence of significant pi-pi intermolecular interactions, attributed to the strong bending of the heterocyclic thianthrene moiety and the high dihedral angle between the thianthrene and attached aromatic groups acs.org. Similarly, weak intermolecular interactions, with no pi-pi stacking-type parallel interactions, have been noted in solid-state thianthrene royalsocietypublishing.orgroyalsocietypublishing.org.

Despite the inherent bent structure, the presence of chlorine substituents on the thianthrene core can influence intermolecular interactions. While direct evidence for enhanced pi-pi stacking specifically due to chlorination of thianthrene is limited in the consulted literature, chlorination has been shown to enhance pi-pi stacking in other photosensitizers with extended conjugation, suggesting that the introduction of chlorine atoms can impact these interactions nih.gov. The electron-withdrawing nature of chlorine atoms can alter the electron density distribution of the aromatic system, potentially affecting electrostatic contributions to pi-pi interactions.

Metal-Ligand Coordination in Self-Assembled Systems

Metal-ligand coordination is a powerful tool for constructing self-assembled supramolecular structures, such as coordination cages and metal-organic frameworks. Ligands, which are typically anions or polar molecules with lone pairs of electrons, coordinate to a central metal atom or ion nih.govmit.edunsf.gov. Thianthrene and its derivatives can act as ligands, coordinating to metal centers through their sulfur atoms or carbon atoms acs.org.

Studies have reported the formation of complexes between thianthrene and metal salts, including those of Ag(I), Au(I), and Pd(II), where thianthrene acts as a neutral S-ligand acs.org. Chlorothianthrene derivatives have also been mentioned in the context of forming complexes with metal cations epo.org. For example, a patent describes heterocyclic acetic acid compounds, including 7-chlorothianthrene-1-acetic acid, forming complexes with cations involved in bone metabolism epo.org. Thianthrene-containing ligands have been incorporated into manganese complexes, and the flexibility of the thianthrene scaffold in these complexes has been investigated nsf.gov. While these examples demonstrate the ability of thianthrene derivatives to coordinate metals, detailed studies on the role of chlorinated thianthrenes in the formation of complex, self-assembled metal-ligand supramolecular systems are not prominent in the available literature.

Molecular Recognition Phenomena in Host-Guest Chemistry

Molecular recognition, a key concept in supramolecular chemistry, describes the specific interaction between two or more molecules through non-covalent forces, leading to the formation of host-guest complexes nih.govlodz.pldiva-portal.org. Host molecules possess cavities or binding sites that can selectively encapsulate guest molecules based on size, shape, and chemical complementarity lodz.plnih.gov.

While many well-studied host systems exist (e.g., cyclodextrins, calixarenes, cucurbiturils, pillararenes) nih.govmit.edulodz.plnih.gov, the role of this compound derivatives specifically as either host or guest molecules in molecular recognition phenomena is not extensively detailed in the consulted sources. Thianthrene-2,7-dicarboxylic acid has been mentioned as potentially participating in host-guest chemistry . A thiacalix royalsocietypublishing.org-2,8-thianthrene derivative, a macrocycle containing thianthrene units, has been shown to selectively capture small solvent molecules like chloroform (B151607) and carbon disulfide in the crystal state, indicating the potential for thianthrene-based macrocycles to act as hosts mdpi.com. The bent structure of the thianthrene unit could influence the shape and properties of cavities in host molecules incorporating this moiety.

Research on molecular recognition often involves studying interactions through techniques like spectroscopy, crystallography, and computational methods nih.gov. While these techniques have been applied to study thianthrene and its derivatives in other contexts (e.g., photophysical properties, redox behavior) nih.govacs.orgroyalsocietypublishing.orgroyalsocietypublishing.orgdiva-portal.org, specific detailed findings on the molecular recognition of chlorinated thianthrenes as guests within known host systems or as novel host molecules are limited.

Self-Assembly Processes and Dynamic Covalent Chemistry

Self-assembly is a process where molecules or components spontaneously organize into ordered structures through non-covalent interactions arkat-usa.org. This is a fundamental principle in the formation of biological structures and the design of novel materials. The non-covalent interactions discussed in Section 6.1, including pi-pi stacking, hydrogen bonding, halogen bonding, and van der Waals forces, are the driving forces behind self-assembly.

While the general principles of self-assembly are well-established, specific studies focusing on the self-assembly of this compound derivatives into defined supramolecular architectures are not widely reported. The bent conformation of the thianthrene core would likely influence the resulting structures formed through self-assembly, potentially leading to unique packing arrangements or morphologies compared to assemblies of planar molecules.

Dynamic covalent chemistry involves reactions that are reversible under thermodynamic control, allowing for the formation of complex molecular architectures through error-checking and rearrangement processes. This approach is increasingly used in the construction of self-assembled materials, such as covalent organic frameworks (COFs) and dynamic combinatorial libraries. Although dynamic covalent chemistry is a significant area within supramolecular chemistry and self-assembly, there is no specific information in the consulted literature directly linking dynamic covalent chemistry to the self-assembly or synthesis of this compound-based supramolecular structures.

Advanced Purification Methodologies for Research Grade Chlorothianthrene

Chromatographic Separation Techniques for High Purity

Chromatographic techniques are indispensable for the purification of complex organic molecules like chlorothianthrene. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. thermofisher.com For polycyclic aromatic sulfur heterocycles (PASHs) like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. researchgate.net

Method Development Steps:

The development of a successful HPLC method is a systematic process involving several key stages: thermofisher.comyoutube.com

Analyte and Sample Properties Analysis: Understanding the physicochemical properties of this compound, such as its polarity, UV absorbance, and solubility, is the first step. This knowledge informs initial choices for columns and mobile phases. youtube.com

Method Scouting: This phase involves screening various combinations of columns and mobile phases to find a promising starting point for separation. thermofisher.comyoutube.com For compounds like this compound, C18 columns are a common starting point due to their versatility. researchgate.net

Method Optimization: This is often the most time-intensive part of the process, involving the fine-tuning of parameters like mobile phase composition, pH, temperature, and gradient elution to achieve the best resolution, speed, and reproducibility. thermofisher.comresearchgate.net

Method Validation: The finalized method is then validated to ensure it is fit for its intended purpose, providing consistent and reliable results. thermofisher.com

Research Findings:

Research on the separation of PASHs has shown that aminopropylsilane (B1237648) phases used in normal-phase liquid chromatography are effective. researchgate.net In this context, sulfur heterocycles with a terminal thiophene (B33073) ring tend to elute later than their corresponding polycyclic aromatic hydrocarbon (PAH) analogs. researchgate.net For instance, a study on the separation of PASHs from asphalt (B605645) fumes utilized liquid chromatography with diode array detection (DAD) to optimize the separation of compounds with similar molecular weights, volatility, and polarity to their PAH counterparts. researchgate.netrsc.org

| Parameter | Typical Condition for PASH Separation | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Gradient elution is often necessary to resolve complex mixtures of isomers and related impurities. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | Adjusted to optimize resolution and analysis time. researchgate.net |

| Column Temperature | 30-40°C | Controlling temperature improves reproducibility and can affect selectivity. researchgate.net |

| Detection | UV/Vis Diode Array Detector (DAD) at ~254 nm | Allows for the detection of aromatic compounds and can help in peak purity assessment. rsc.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. phenomenex.com However, compounds with low volatility or poor thermal stability, which can include complex molecules like this compound, may require derivatization to become suitable for GC analysis. alwsci.com

Derivatization:

Derivatization chemically modifies a compound to enhance its volatility, improve its thermal stability, and increase detector response. gcms.czresearchgate.net For compounds containing polar functional groups (e.g., -OH, -NH, -SH), silylation is a common derivatization technique. phenomenex.com This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and hydrogen bonding, thereby increasing its volatility. phenomenex.comgcms.cz

Common Silylating Reagents:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A versatile and potent silylating agent. sigmaaldrich.com

TMCS (Trimethylchlorosilane): Often used as a catalyst with other silylating reagents to enhance the reaction, especially for sterically hindered groups. phenomenex.comsigmaaldrich.com

GC Method Parameters:

The separation of derivatized this compound would typically be performed on a capillary column with a non-polar or semi-polar stationary phase.

Research Findings:

Studies on the analysis of PASHs in complex mixtures like fossil fuels have demonstrated the necessity of high-resolution gas chromatography. acs.org These methods often employ capillary columns with stationary phases like 5% phenyl-substituted methylpolysiloxane or 50% phenyl-substituted methylpolysiloxane, coupled with mass-selective detection. acs.orgscilit.com For challenging separations of isomers, specialized stationary phases, such as liquid crystalline phases, have been utilized. acs.orgscilit.com It is often recommended to perform a liquid chromatographic separation to remove interfering PAHs before GC analysis to ensure a reliable determination of PASHs. researchgate.net

| Parameter | Typical Condition for Derivatized PASHs | Rationale/Comment |

|---|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS | Effective for creating volatile TMS derivatives of any polar impurities or related compounds. |

| Column | DB-5MS (5% Phenyl-polymethylsiloxane), 30 m x 0.25 mm x 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to move the analytes through the column. mdpi.com |

| Injector Temperature | ~250-280°C | Ensures rapid volatilization of the derivatized sample. mdpi.com |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | Optimized to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers high sensitivity for hydrocarbons. mdpi.com |

Optimization of Crystallization and Recrystallization Processes

Recrystallization is a fundamental purification technique for solid compounds, based on the principle that the solubility of a solid in a solvent generally increases with temperature. libretexts.orgtaylorandfrancis.com By dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to cool, the compound will crystallize out of the solution in a purer form, leaving impurities behind in the mother liquor. taylorandfrancis.commt.com

Key Optimization Steps:

Solvent Selection: The choice of solvent is critical. mt.com An ideal solvent should dissolve this compound readily at high temperatures but poorly at low temperatures. youtube.com It should also be chemically inert towards the compound and have a boiling point that allows for easy removal. mt.com The impurities should either be highly soluble at all temperatures or completely insoluble. mt.com Sometimes, a mixed solvent system (a "soluble" solvent and an "insoluble" solvent) is necessary when a single suitable solvent cannot be found. libretexts.org

Controlling Supersaturation: Supersaturation is the driving force for crystallization. numberanalytics.com It can be achieved by cooling, solvent evaporation, or adding an anti-solvent. The rate of cooling plays a crucial role; slow cooling generally promotes the formation of larger, purer crystals. libretexts.orgtaylorandfrancis.com

Seeding: Introducing a small crystal of pure this compound (a seed crystal) to the supersaturated solution can initiate crystallization, helping to control crystal size and prevent the formation of an oil, which can be difficult to purify. mt.com

Washing and Drying: After filtration, the collected crystals should be washed with a small amount of cold, pure solvent to remove any remaining mother liquor. youtube.com The crystals are then thoroughly dried to remove all traces of the solvent. libretexts.org

Research Findings:

The optimization of crystallization processes is a well-studied field, particularly in the pharmaceutical industry. mdpi.comcrystallizationsystems.com The goal is to control crystal size distribution, yield, and purity. mt.com For thianthrene (B1682798) derivatives, recrystallization is a standard purification step. frontiersin.orgchinesechemsoc.orgdiva-portal.orgacs.org For example, a common procedure involves dissolving the crude product in a solvent like dichloromethane (B109758) or chloroform (B151607) and then inducing crystallization by adding a miscible anti-solvent like methanol or hexane. frontiersin.orgchinesechemsoc.orgdiva-portal.orgacs.org Process optimization can involve systematically varying parameters such as protein and precipitant concentrations, and temperature to achieve the best results. nih.govbuffalo.edu

| Solvent System | Solubility Profile | Typical Application |

|---|---|---|

| Dichloromethane/Methanol | High solubility in DCM, low in Methanol. | Dissolve in minimal hot DCM, add Methanol until cloudy, then clarify with a drop of DCM and cool. frontiersin.orgchinesechemsoc.org |

| Chloroform/Hexane | High solubility in Chloroform, low in Hexane. | Similar to DCM/Methanol system, used for purifying various thianthrene derivatives. diva-portal.orgacs.org |

| Toluene | Moderate to high solubility at elevated temperatures. | Used for single-solvent recrystallization where solubility decreases significantly upon cooling. |

| Ethyl Acetate | Good solvent for many organic compounds. | Can be used as a primary solvent or in a mixed system with an anti-solvent like heptane. |

Membrane-Based Advanced Separation Technologies

Membrane separation technologies offer an energy-efficient and environmentally friendly alternative to traditional purification methods. nih.gov These technologies work by using a semi-permeable membrane to selectively separate molecules based on size, polarity, or charge. iwaponline.comhelsinki.fi For purifying organic compounds like this compound, nanofiltration (NF) is a particularly promising technique. researchgate.net

Nanofiltration (NF):

Nanofiltration is a pressure-driven membrane process that operates between ultrafiltration and reverse osmosis. researchgate.net NF membranes typically have a molecular weight cut-off (MWCO) in the range of 100-2000 Da and pore sizes of less than 2 nanometers, making them suitable for separating small organic molecules from solvents or from each other. nih.gov This technology is effective in concentrating and purifying low-molecular-weight compounds. mdpi.com

Key Features of NF for Organic Compound Purification:

Solvent Resistance: The development of solvent-resistant membranes, such as those made from polymers like polyether ether ketone (PEEK) or polysulphone, is crucial for applications in organic synthesis. mdpi.comairliquide.com These materials can withstand harsh organic solvents and elevated temperatures. airliquide.com

Selectivity: NF membranes can separate molecules based on differences in size and shape. The surface charge of the membrane can also play a role in separation through the Donnan effect, which involves electrostatic interactions. researchgate.net

Energy Efficiency: Compared to energy-intensive processes like distillation or evaporation, NF can be significantly more energy-efficient. nih.gov

Research Findings:

Membrane technology has seen growing application in various fields due to its high efficiency and modularity. frontiersin.org In the context of organic pollutant removal and chemical purification, nanofiltration has demonstrated its ability to selectively reject organic compounds with molecular weights over 200 Da. nih.govresearchgate.net The development of thin-film composite (TFC) membranes has been a significant advancement in this area. researchgate.net For specific applications, membranes made from materials like polyether sulfone (PES) and polyvinylidene fluoride (B91410) (PVDF) are often investigated and modified to improve their performance and reduce fouling. frontiersin.org

| Membrane Technology | Separation Principle | Application for this compound |

|---|---|---|

| Organic Solvent Nanofiltration (OSN) | Size and polarity-based exclusion using solvent-stable membranes. | Removal of high molecular weight impurities or concentration of the product solution. |

| Pervaporation | Partial vaporization of a component through a dense membrane. | Removal of residual solvents from the purified this compound product. researchgate.net |

| Hollow Fiber Membranes | Provides a large surface area for separation in a compact module. | Can be used in NF systems for efficient processing of larger volumes. airliquide.com |

Advanced Applications of Chlorothianthrene in Materials Science

Development of Functional Materials

The development of functional materials often focuses on tailoring properties for specific applications, including electronic and optoelectronic devices.

Materials with Tailored Electronic Properties

The search results discuss electronic functional materials and the tuning of their properties through various approaches, such as controlling charge carrier concentration and band gaps in semiconductors. However, there is no specific information available within the examined literature that describes the use of chlorothianthrene in the development of materials with tailored electronic properties.

Catalytic Roles and Mechanisms

This compound and related thianthrene (B1682798) compounds have been noted for their involvement in catalytic processes, particularly as co-catalysts and in reactions involving the generation of reactive intermediates.

Use as Precursors in Organic Catalysis

Chlorothianthrenes, including various position isomers, have been employed as co-catalysts in the directed nuclear chlorination of alkylbenzenes, such as toluene. In these processes, they are used in conjunction with a Lewis acid catalyst, such as antimony trichloride (B1173362), to influence the regioselectivity of the chlorination, favoring the formation of para-chloro isomers. The presence of chloro or other electron-withdrawing substituents on the peri-positions (adjacent to the sulfur atoms) can potentially inhibit the para-directing effect of the thianthrene co-catalyst. Thianthrenium salts, which can be derived from thianthrene, have also emerged as sources of aryl radicals for various transformations aimed at creating new chemical bonds. This thianthrenation strategy can transform C-H, C-O, and other chemical bonds into organothianthrenium salts, providing a route for regioselective functionalizations of various organic molecules under mild conditions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Chlorothianthrene with high purity?

- Methodological Answer : Synthesis should follow protocols ensuring regiochemical control, such as halogen-directed cross-coupling reactions. Purification requires HPLC or recrystallization with solvent optimization. Characterization must include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For novel derivatives, elemental analysis and X-ray crystallography are critical .

Q. How can researchers design initial toxicity screening assays for this compound?

- Methodological Answer : Use tiered testing:

- In vitro: Cytotoxicity assays (e.g., MTT on HepG2 cells) to assess acute effects.

- In silico: QSAR models to predict bioactivity and prioritize endpoints.

- In vivo (limited): Zebrafish embryo assays (OECD TG 236) for developmental toxicity. Include positive/negative controls and dose-response curves. Reference ATSDR frameworks for hazard identification .

Q. What analytical techniques are optimal for detecting this compound in environmental matrices?

- Methodological Answer : Combine GC-MS (for volatility) with LC-TOF/MS for non-volatile metabolites. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Validate methods via spike-recovery tests in soil/water samples, adhering to EPA SW-846 guidelines. Report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can conflicting data on this compound’s genotoxicity be reconciled across studies?

- Methodological Answer : Conduct systematic reviews (Cochrane criteria) to assess bias . Apply meta-analysis using random-effects models to quantify heterogeneity. Investigate confounding variables (e.g., impurity profiles, solvent effects). Validate findings via Ames test +/− S9 metabolic activation and comet assay comparisons .

Q. What strategies are effective for studying this compound’s long-term environmental fate and bioaccumulation potential?

- Methodological Answer : Use -radiolabeled this compound in microcosm studies to track degradation (aerobic/anaerobic). Apply fugacity modeling to predict partitioning. For bioaccumulation, measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) over 28 days. Compare with EPI Suite predictions .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in mammalian systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from exposed cell lines. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify perturbed networks (e.g., oxidative stress, xenobiotic metabolism). Validate targets via CRISPR knockouts and Western blotting .

Methodological Considerations for All Studies

- Reproducibility : Document all protocols in Supplementary Materials, including raw instrument parameters and statistical code (R/Python scripts) .

- Ethical Compliance : For in vivo work, obtain IACUC approval (include protocol numbers) and adhere to ARRIVE guidelines .